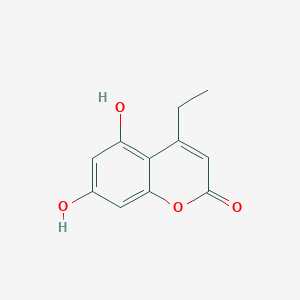![molecular formula C16H12ClF2NO B5912349 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. The chemical structure of Diflunisal is similar to that of aspirin, but it has a longer half-life and a slower onset of action.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. There are two isoforms of COX, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating blood flow to the kidneys. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one inhibits both COX-1 and COX-2, but it has a higher affinity for COX-1.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It has been shown to reduce pain and inflammation in various animal models of arthritis and inflammation. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has also been found to reduce fever in animal models of fever. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been shown to inhibit platelet aggregation and reduce the risk of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its well-established mechanism of action and its availability as a commercial drug. It is also relatively inexpensive and has a long half-life, which makes it suitable for long-term studies. However, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has some limitations, such as its potential toxicity and its non-specific effects on other enzymes and signaling pathways. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one may not be suitable for studying specific isoforms of COX, due to its non-selective inhibition of both COX-1 and COX-2.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one, including its potential use in the prevention and treatment of cardiovascular diseases, such as thrombosis, atherosclerosis, and stroke. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been shown to reduce the risk of thrombosis in animal models, and it may have similar effects in humans. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one may have neuroprotective effects, due to its ability to inhibit inflammation and oxidative stress in the brain. Further studies are needed to investigate the potential therapeutic uses of 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one in these areas.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one can be synthesized by reacting 4-chlorobenzaldehyde with 2,4-difluoroaniline in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to form the final product. The yield of 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has also been found to have antipyretic effects, which means that it can reduce fever. In addition, 1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one has been shown to have antiplatelet effects, which means that it can inhibit blood clotting.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTTWXCQUYKEIN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(2,4-difluoroanilino)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)
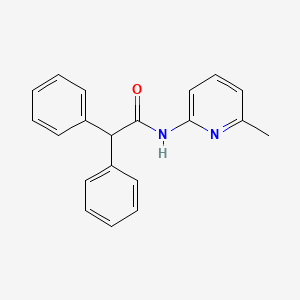
![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

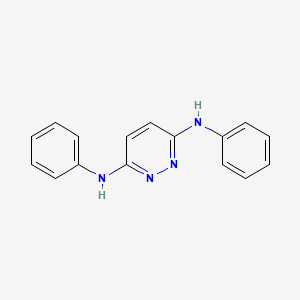
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
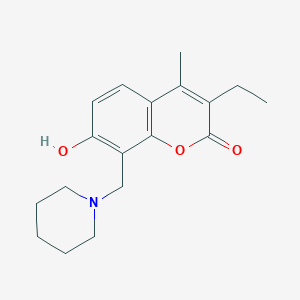
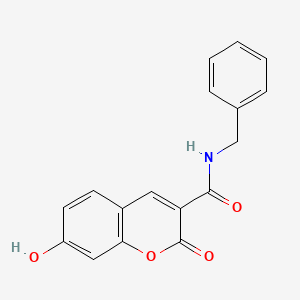
![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
